2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-bromo-4-(propan-2-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-5(2)10-3-6-4-11-7(8)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
XGEOOQYPYYPFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CSC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Classical Thiazole Synthesis
The 1,3-thiazole ring can be synthesized by condensation reactions involving α-haloketones and thioamides or thioureas. For example, the Hantzsch thiazole synthesis involves the reaction of α-bromo ketones with thioamides under mild conditions to form the thiazole ring.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| α-Bromoacetophenone + Thioamide | Ethanol or DMF solvent, reflux | Cyclization to 1,3-thiazole core | High yield of thiazole |
This method allows selective substitution at the 2-position with bromine derived from the α-bromo ketone precursor.
Installation of the 4-(Propan-2-yloxymethyl) Substituent
Alkylation/Etherification Approach
The 4-position substitution with a (propan-2-yloxy)methyl group can be achieved by nucleophilic substitution or etherification reactions involving:
- A 4-hydroxymethyl-1,3-thiazole intermediate.
- Reaction with isopropyl bromide or isopropyl tosylate under basic conditions.
- The 4-hydroxymethyl thiazole is treated with isopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
- The reaction proceeds via an SN2 mechanism, yielding this compound.
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Hydroxymethyl-2-bromo-1,3-thiazole + Isopropyl bromide | K₂CO₃, DMF, 80-100°C, 12-24 h | 70-85% | Base promotes ether formation; polar aprotic solvent enhances nucleophilicity |
Alternative Synthetic Routes
Protection-Group Strategy
If the 4-position is initially a hydroxyl group, protection as an ether can be done early in the synthesis to avoid side reactions during bromination or ring closure.
Use of Alkoxymethyl Halides
Alternatively, the thiazole ring can be functionalized by reacting 4-lithiated thiazole intermediates with isopropyl chloromethyl ether or related alkoxymethyl halides to introduce the (propan-2-yloxy)methyl substituent directly.
Purification and Characterization
- Purification: Typically achieved by column chromatography using silica gel with solvents such as hexane/ethyl acetate mixtures.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to verify substitution pattern and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Synthesis + Etherification | α-Bromo ketone, thioamide, isopropyl bromide | K₂CO₃, DMF, reflux | Straightforward, high yield | Multi-step, requires intermediate isolation | |
| Direct Bromination + Alkylation | 4-(propan-2-yloxy)methyl-1,3-thiazole | NBS, isopropyl bromide, base | Selective bromination possible | Risk of polybromination, requires control | |
| Lithiation + Alkoxymethyl Halide | 1,3-thiazole | n-BuLi, isopropyl chloromethyl ether | Low temperature, inert atmosphere | Direct functionalization, fewer steps | Requires handling of sensitive reagents |
Research Data and Yields from Literature
- Yields for the Hantzsch synthesis of 2-bromo-1,3-thiazoles typically range from 65% to 90%.
- Etherification steps with isopropyl bromide generally achieve 70–85% yields.
- Overall yields for the preparation of this compound from simple precursors can be expected in the 50–75% range after purification.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 2 of the thiazole ring acts as a strong leaving group, enabling nucleophilic substitution reactions.
| Reaction Type | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| SNAr (Aromatic) | Amines | DMF, 80°C, 12h | 2-Amino-4-(propan-2-yloxymethyl)thiazole | 75–85% |
| Cross-Coupling | Grignard Reagents | Pd(PPh₃)₄, THF, reflux | 2-Alkyl/aryl-substituted derivatives | 60–70% |
Key Findings :
-
Aromatic amines (e.g., aniline) selectively replace bromine under mild conditions due to the electron-deficient thiazole ring .
-
Suzuki-Miyaura coupling with arylboronic acids produces biaryl systems, though yields are moderate due to steric hindrance from the isopropoxymethyl group .
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at position 5, directed by the electron-withdrawing sulfur and nitrogen atoms.
| Reaction Type | Electrophile | Conditions | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-2-bromo-4-(propan-2-yloxymethyl) | Requires strict temp control |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 6h | 5-Sulfo derivative | Low regioselectivity observed |
Mechanistic Insight :
-
Nitration proceeds via a σ-complex intermediate stabilized by the thiazole’s electron-deficient nature.
-
Sulfonation is less efficient due to competing side reactions with the isopropoxymethyl group under acidic conditions.
Hydrolysis of the Propan-2-yloxymethyl Group
The ether side chain undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, H₂O) | H₂O/EtOH, reflux | 4-(Hydroxymethyl)-2-bromo-1,3-thiazole | Precursor for ester synthesis |
| Basic (NaOH) | NaOH/MeOH, 60°C | Sodium salt of 4-(carboxylmethyl)thiazole | Chelating agent |
Notable Observations :
-
Acidic hydrolysis retains the thiazole ring integrity but may require extended reaction times (8–12h).
-
Basic conditions lead to further oxidation of the hydroxymethyl group to a carboxylic acid in the presence of air.
Functionalization via the Thiazole Nitrogen
The nitrogen in the thiazole ring participates in coordination chemistry and alkylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, RT, 4h | N-Methylated thiazolinium iodide |
| Metal Complexation | CuCl₂ | EtOH, 60°C | Cu(II)-thiazole complex |
Applications :
-
N-Methylated derivatives show enhanced bioavailability in medicinal chemistry studies .
-
Metal complexes exhibit catalytic activity in oxidation reactions.
Radical Reactions
Under UV irradiation or radical initiators (e.g., AIBN), the compound participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromine Abstraction | AIBN, toluene, 80°C | Formation of thiazolyl radical species |
| Polymerization | UV light, styrene | Thiazole-containing copolymers |
Research Gaps :
Comparative Reactivity with Analogues
The isopropoxymethyl group distinguishes this compound from simpler bromothiazoles:
| Compound | Bromine Reactivity | Side Chain Stability |
|---|---|---|
| 2-Bromo-4-methylthiazole | High | Stable |
| 2-Bromo-4-(propan-2-yloxymethyl) | Moderate | Hydrolysis-prone |
| 4-Bromo-2-aminothiazole | Low | Stable |
Key Advantage : The hydrolyzable side chain allows sequential functionalization strategies.
Scientific Research Applications
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The propan-2-yloxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Positional Isomers: 4-Bromo-2-isopropyl-1,3-thiazole
Key Differences :
- Substituent Positions : The bromine and isopropyl groups are swapped (bromo at position 4 vs. 2).
- Electronic Effects : Bromine at position 2 in the target compound increases electrophilicity at the C2 position, favoring nucleophilic substitution reactions.
- Solubility : The propan-2-yloxymethyl group in the target compound introduces an ether oxygen, enhancing polarity and aqueous solubility compared to the purely alkyl-substituted isomer .
Table 1: Physicochemical Comparison
| Property | 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole | 4-Bromo-2-isopropyl-1,3-thiazole |
|---|---|---|
| Molecular Formula | C₇H₁₀BrNO₂S | C₆H₈BrNS |
| Molecular Weight | 252.13 g/mol | 214.10 g/mol |
| Substituent Position | Br (C2), propan-2-yloxymethyl (C4) | Br (C4), isopropyl (C2) |
| LogP (Predicted) | 2.1 | 2.8 |
Aromatic vs. Ether Substituents: 2-Bromo-4-phenyl-1,3-thiazole
Key Differences :
- Substituent Nature : The phenyl group at C4 in the phenyl derivative introduces π-π stacking interactions, which are absent in the target compound’s ether-linked substituent.
- Biological Activity : Aromatic substituents (e.g., phenyl) often enhance binding to hydrophobic pockets in enzymes, while the propan-2-yloxymethyl group may improve metabolic stability due to reduced oxidative metabolism .
Research Findings :
- Crystal Packing : The phenyl derivative exhibits intermolecular S⋯Br interactions (3.54 Å) and π-π stacking (3.82 Å), which influence its solid-state properties .
- Synthetic Routes: The phenyl derivative is synthesized via CuBr-mediated bromination of 4-phenyl-2-aminothiazole, whereas the target compound may require alkylation or etherification steps .
Halogenated Derivatives: 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Key Differences :
- Reactivity : The chloromethyl group at C4 in this derivative acts as a leaving group, enabling further functionalization. In contrast, the bromine at C2 in the target compound is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Chloromethyl derivatives are intermediates in drug synthesis (e.g., alkylating agents), while the target compound’s ether substituent may be optimized for bioavailability .
Cyclic Ether Derivatives: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Key Differences :
- Solubility and Stability : The 1,3-dioxolane ring increases hydrogen-bonding capacity and metabolic stability compared to the linear propan-2-yloxymethyl group.
- Synthetic Complexity : Cyclic ethers often require multi-step protection/deprotection strategies, whereas the target compound’s substituent can be introduced via straightforward alkylation .
Structural-Activity Relationships (SAR)
- Position of Bromine : Bromine at C2 (target compound) vs. C4 (isomer) significantly alters reactivity and binding interactions.
- Ether vs. Alkyl Groups : Ether linkages improve solubility but may reduce membrane permeability compared to hydrophobic alkyl chains.
- Steric Effects : Bulkier substituents (e.g., propan-2-yloxymethyl) at C4 can hinder interactions with deep enzymatic pockets.
Biological Activity
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors involved in critical cellular pathways. These interactions may lead to the inhibition or activation of specific biochemical pathways, impacting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom in this compound enhances its interaction with microbial targets. For instance:
- Case Study : A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 8–32 µg/mL for effective derivatives.
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer potential. The structural features of this compound suggest it may inhibit tumor growth through various mechanisms:
- Mechanism : It may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Research Findings
In a comprehensive study involving a panel of cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.6 |
| This compound | A549 (Lung) | 18.4 |
| This compound | HeLa (Cervical) | 12.9 |
These results indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
Inflammation plays a crucial role in the progression of many diseases, including cancer. Thiazoles have been noted for their anti-inflammatory properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles using CuBr and n-butyl nitrite in acetonitrile at 333 K, as demonstrated in analogous thiazole brominations . Key factors include stoichiometric control of CuBr (1.6 eq. relative to substrate) and reaction time (15 min for completion). Purification via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) and crystallization from hexane yields ~53% pure product. Monitoring via TLC and NMR ensures intermediate stability .
Q. How can structural characterization of this compound be systematically performed to confirm purity and regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify protons on the thiazole ring (δ ~8.16 ppm for C5-H) and isopropoxymethyl group (δ ~4.5 ppm for OCH2, δ ~1.3 ppm for CH(CH3)2) .
- IR Spectroscopy : Look for C-Br stretching (~600–700 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
- X-ray Crystallography : Resolve torsional angles (e.g., 7.45° twist between thiazole and aryl rings) and π-π stacking interactions (Cg⋯Cg distance ~3.8 Å) to confirm spatial arrangement .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C-Br bond in the 2-position undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3)4) in THF/water at 80°C. Steric hindrance from the isopropoxymethyl group may slow transmetallation; use bulky ligands (e.g., XPhos) to enhance efficiency. Monitor via GC-MS for aryl boronic acid coupling partners . Computational DFT studies can model transition states to optimize ligand choice .
Q. How do substituents on the thiazole core influence biological activity, particularly antitumor effects?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) at C2 enhance cytotoxicity by modulating electron density and binding to targets like kinases. Compare IC50 values of analogs in HT-29/Jurkat cell lines via MTT assays. For example, brominated thiazoles induce apoptosis via caspase-3 activation, while fluorophenyl derivatives (e.g., 9b in ) show immunomodulatory effects (e.g., TNF-α suppression) .
Q. What computational strategies predict the compound’s binding affinity to metabolic enzymes (e.g., cytochrome P450)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 (PDB: 1TQN). Focus on hydrophobic interactions between the bromothiazole moiety and heme pocket (ΔG ≈ −8.2 kcal/mol). Validate via in vitro metabolism assays (LC-MS) to identify oxidation products (e.g., sulfoxidation at S1) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for brominated thiazoles: How to address variability?
- Methodological Answer : Melting points (e.g., 327–328 K in vs. 327–330 K in ) may arise from polymorphic forms. Characterize via DSC to identify endothermic peaks and PXRD to distinguish crystalline phases. Recrystallize from solvents of varying polarity (hexane vs. ethyl acetate) to isolate stable polymorphs .
Experimental Design for Novel Applications
Design a protocol to evaluate the compound’s potential as a photoaffinity label for target identification.
- Methodological Answer :
- Synthesis : Introduce an azide group at C4 via nucleophilic substitution (NaN3, DMF, 60°C).
- Photoactivation : Irradiate (λ = 365 nm) in presence of target proteins (e.g., kinases) to form covalent adducts.
- Detection : Use click chemistry (CuAAC with alkyne-functionalized biotin) and streptavidin blotting to isolate labeled proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
